molecular formula C18H21ClN2O2 B4966179 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide

1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide

Cat. No. B4966179
M. Wt: 332.8 g/mol
InChI Key: LOIVTQRAKDHCIL-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide, also known as FCPR03, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide exerts its antitumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis. 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators, suggesting its anti-inflammatory effects may be due to its ability to modulate the immune response.
Biochemical and Physiological Effects
1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory effects, 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, suggesting it may have potential as a treatment for conditions such as arthritis and other inflammatory diseases. 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has also been shown to have a mild sedative effect, making it a potential candidate for the treatment of anxiety and other related disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide is its broad range of potential therapeutic applications. However, one of the limitations of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide and its potential side effects.

Future Directions

There are many potential future directions for the study of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide. Another area of research could focus on developing novel drug delivery systems to improve the solubility and bioavailability of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide in vivo. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide and its potential side effects, which could pave the way for the development of new and more effective therapeutic treatments.

Synthesis Methods

The synthesis of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide involves the reaction of 1-(2-chlorobenzyl)-4-piperidinecarboxylic acid with 2-furylmethylamine. The reaction is carried out in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide and a catalyst such as N-hydroxybenzotriazole. The resulting product is then purified using column chromatography to obtain pure 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide.

Scientific Research Applications

1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c19-17-6-2-1-4-15(17)13-21-9-7-14(8-10-21)18(22)20-12-16-5-3-11-23-16/h1-6,11,14H,7-10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIVTQRAKDHCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CO2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide

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